REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[C:10]1(=O)[C:20]2=[C:21]3[C:16](=[CH:17][CH:18]=[CH:19]2)[CH:15]=[CH:14][CH:13]=[C:12]3[C:11]1=O>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[C:10]1[C:20]3[CH:19]=[CH:18][CH:17]=[C:16]4[C:21]=3[C:12]([C:11]1=[N:9]2)=[CH:13][CH:14]=[CH:15]4
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=C3C(=NC2=CC1)C=1C=CC=C2C=CC=C3C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |